Knallquecksilber

説明

特性

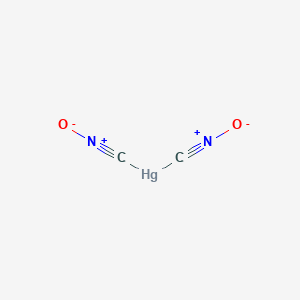

分子式 |

C2HgN2O2 |

|---|---|

分子量 |

284.63 g/mol |

IUPAC名 |

dioxycyanomercury |

InChI |

InChI=1S/2CNO.Hg/c2*1-2-3; |

InChIキー |

MHWLNQBTOIYJJP-UHFFFAOYSA-N |

SMILES |

C(#[N+][O-])[Hg]C#[N+][O-] |

正規SMILES |

C(#[N+][O-])[Hg]C#[N+][O-] |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Early Synthesis of Mercury Fulminate: From Alchemical Precursors to the First Documented Formulation

For Immediate Release

This technical guide explores the historical synthesis of mercury(II) fulminate (Hg(CNO)₂), a highly sensitive primary explosive. The content bridges the speculative, pre-scientific work of 17th-century alchemists with the first documented, systematic synthesis by Edward Charles Howard in 1800. This document is intended for researchers, scientists, and professionals in drug development and chemical history, providing detailed experimental protocols, quantitative data from foundational experiments, and visualizations of the chemical processes.

Historical Context: Alchemical Encounters with a "Fulminating Mercury"

While the formal discovery and characterization of mercury fulminate occurred at the dawn of the 19th century, historical records suggest that alchemists in the 17th century likely produced the compound accidentally. These early natural philosophers were not seeking to create explosives but were exploring the reactions of metals with acids and "spirits."

Notable figures such as Cornelius Drebbel were known to have experimented with mixtures of "spiritus vini" (ethanol), mercury, and "aqua fortis" (nitric acid), the three essential precursors for mercury fulminate synthesis.[1][2] The German alchemist Johann Kunckel, in his work Laboratorium Chymicum, provided a compelling account of an unintentional synthesis. He described dissolving mercury and silver in nitric acid, adding ethanol, and leaving the mixture in a stable. The following day, a powerful explosion occurred, which he attributed to his experiment.[3][4]

These alchemical encounters, though lacking systematic investigation and chemical understanding, represent the earliest known instances of mercury fulminate creation. The alchemists' often allegorical and secretive documentation, however, prevents the reconstruction of a precise, repeatable protocol from their texts. Their work did, nevertheless, lay the groundwork for the more rigorous chemical investigations that followed.

The First Documented Synthesis: The Experiments of Edward Charles Howard (1800)

The first scientifically documented and reproducible synthesis of mercury fulminate was achieved by the British chemist Edward Charles Howard in 1800.[3] His work, detailed in the paper "On a New Fulminating Mercury," presented to the Royal Society, marked a significant step from accidental observation to controlled chemical preparation.[5][6][7] Howard systematically investigated the compound's preparation and its explosive properties.

Howard's paper provides specific quantities for his synthesis, allowing for a quantitative summary of the process. The data below is extracted from his original publication.[6]

| Reactant/Product | Quantity (Unit) | Role in Synthesis |

| Quicksilver (Mercury) | 100 grains | Primary Metal Reactant |

| Nitric Acid | 1.5 measured ounces | Solvent and Oxidizing Agent |

| Alcohol (Ethanol) | 2 measured ounces | Reactant |

| Product Yield | 120 to 132 grains | Final Crystalline Powder |

The following protocol is a reconstruction of the methodology described by Edward Charles Howard in his 1800 paper.[6][8]

Objective: To synthesize the crystalline explosive powder, mercury fulminate.

Materials:

-

Quicksilver (metallic mercury)

-

Nitric acid

-

Alcohol (ethanol)

-

Distilled water

-

Filter

-

Heating apparatus (e.g., water-bath)

Procedure:

-

Dissolution of Mercury: 100 grains of quicksilver are to be dissolved in 1.5 measured ounces of nitric acid with the application of heat.

-

Introduction of Alcohol: The resulting mercury nitrate solution is allowed to cool and is then poured into 2 measured ounces of alcohol.

-

Initiation of Reaction: A moderate heat is applied to the mixture until an effervescence is observed. A white fume will begin to appear on the surface of the liquid.

-

Precipitation: The mercury fulminate powder will gradually precipitate as the reaction proceeds.

-

Collection and Washing: Upon cessation of the reaction, the precipitate is to be immediately collected on a filter. It is then to be washed thoroughly with distilled water. This step is critical to remove any residual nitric acid.

-

Drying: The collected powder is to be carefully dried in a warm environment, not exceeding the heat of a water-bath.

Howard's Observations: Howard noted that the resulting white crystalline powder was a powerful explosive, detonating violently upon being struck with a hammer or subjected to heat.[1][9][10] He reported that "a very stunning disagreeable noise was produced, and the faces of both the hammer and the anvil were much indented."[10]

Chemical Pathway and Experimental Workflow Visualization

To clarify the processes involved, the following diagrams illustrate the chemical reactions and the experimental workflow for the synthesis of mercury fulminate.

Caption: Alchemical precursors and observed explosive result.

Caption: Simplified reaction pathway for mercury fulminate.

Conclusion

The history of mercury fulminate synthesis illustrates a pivotal transition from the speculative trials of alchemy to the quantitative and methodical science of chemistry. While alchemists such as Johann Kunckel likely produced the substance by chance, it was Edward Charles Howard's systematic work that provided the first reliable method of its creation and an initial understanding of its properties. This foundational knowledge paved the way for the compound's later use as a primary explosive in detonators, most notably by Alfred Nobel for dynamite, fundamentally changing the landscape of explosives technology.[3] The journey from a mysterious "thunder clap" in an alchemist's stable to a manufactured chemical component underscores the evolution of scientific inquiry.

References

- 1. Cornelis Drebbel Facts for Kids [kids.kiddle.co]

- 2. Cornelis Drebbel - Wikipedia [en.wikipedia.org]

- 3. sciencedaily.com [sciencedaily.com]

- 4. crystallography365.wordpress.com [crystallography365.wordpress.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Paper, 'On a new fulminating mercury' by Edward Howard | The Royal Society: Science in the Making [makingscience.royalsociety.org]

- 8. Edward Charles Howard. Explosives, meteorites, and sugar | Educación Química [elsevier.es]

- 9. Solved: The 300 Year Old Mystery Of Mercury Fulminate | Science 2.0 [science20.com]

- 10. lindahall.org [lindahall.org]

The Discovery of Fulminating Mercury: A Technical Retrospective on Edward Howard's Foundational Work of 1800

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed technical examination of the historical discovery of fulminating mercury (Knallquecksilber) by the British chemist Edward Howard in 1800. Howard's seminal paper, "On a New Fulminating Mercury," published in the Philosophical Transactions of the Royal Society of London, described the synthesis of a highly explosive compound from mercury, nitric acid, and alcohol.[1][2][3] This guide offers a comprehensive analysis of his experimental protocols, quantitative data, and the chemical principles underlying his discovery, tailored for a modern scientific audience. The document includes meticulously reconstructed experimental methodologies, tabulated quantitative data from Howard's original work, and graphical representations of the experimental workflow and chemical pathways. This retrospective aims to provide a deeper understanding of this pivotal discovery in the history of energetic materials.

Historical Context and Significance

Edward Charles Howard's discovery of mercury fulminate in 1800 was a landmark achievement in the field of chemistry.[4][5] His work not only introduced a powerful new primary explosive but also laid the groundwork for the development of detonators, which would become essential for the controlled initiation of other explosives like dynamite.[1][6] This discovery was a significant step forward from the less reliable and less powerful explosive mixtures of the time. Howard's meticulous experimental approach, as detailed in his publication, provides valuable insight into the scientific methods of the early 19th century.

Quantitative Data from Howard's Experiments

The following table summarizes the quantitative data extracted from Edward Howard's 1800 publication. The units of "grains" and "measured ounces" were common in British apothecaries' systems of the period. For the purpose of modern interpretation, a grain is approximately 64.8 milligrams. A "measured ounce" was a measure of volume, roughly equivalent to 28.4 ml.

| Parameter | Value | Modern Equivalent (Approx.) |

| Reactants | ||

| Mercury (Quicksilver) | 100 grains | 6.48 g |

| Nitric Acid | 1.5 measured ounces | 42.6 ml |

| Alcohol (Spirits of Wine) | 2 measured ounces | 56.8 ml |

| Product | ||

| Fulminating Mercury (Yield) | 120 - 132 grains | 7.78 - 8.55 g |

Table 1: Summary of Quantitative Data from Edward Howard's Synthesis of Fulminating Mercury.[1]

Reconstructed Experimental Protocols

Based on Howard's detailed descriptions, the following is a reconstruction of the experimental protocol for the synthesis of fulminating mercury. It is important to note that the concentrations of nitric acid and alcohol were not specified in the original publication. Based on the common chemical practices of the era, it is presumed that "nitric acid" referred to a concentrated form and "alcohol" or "spirits of wine" was likely of a high proof.[7]

3.1. Preparation of Mercuric Nitrate Solution

-

100 grains (approximately 6.48 g) of mercury were placed in a suitable glass vessel.

-

1.5 measured ounces (approximately 42.6 ml) of nitric acid were added to the mercury.

-

The mixture was heated to facilitate the dissolution of the mercury, forming a solution of mercuric nitrate.[1][8]

3.2. Synthesis of Fulminating Mercury

-

The mercuric nitrate solution, once cooled, was poured into a separate glass vessel containing 2 measured ounces (approximately 56.8 ml) of alcohol.[1][4]

-

A "moderate heat" was applied to the mixture until an effervescence was observed.[1][4] This indicates the initiation of the exothermic reaction.

-

As the reaction proceeded, white fumes were reported to undulate on the surface of the liquid, and a white crystalline powder began to precipitate.[1][4][8]

-

The reaction was allowed to proceed until the cessation of effervescence and precipitation.

3.3. Isolation and Purification of the Product

-

The precipitated powder was immediately collected on a filter.

-

The collected powder was thoroughly washed with distilled water to remove any residual acidic impurities.

-

The purified fulminating mercury was then carefully dried at a temperature not significantly exceeding that of a water bath to prevent accidental detonation.[1]

Visualizing the Discovery

4.1. Experimental Workflow

The following diagram illustrates the sequential steps of Edward Howard's experimental procedure for the synthesis of fulminating mercury.

Figure 1: Experimental workflow for the synthesis of fulminating mercury as described by Edward Howard.

4.2. Simplified Chemical Reaction Pathway

The following diagram represents a simplified modern understanding of the chemical transformation occurring during the synthesis of mercury fulminate. It is important to recognize that the detailed reaction mechanism is complex and was not understood in Howard's time.

Figure 2: Simplified reaction pathway for the formation of mercury fulminate.

Concluding Remarks

Edward Howard's discovery of fulminating mercury was a pivotal moment in the history of chemistry and technology. His systematic approach to experimentation and detailed documentation, as presented in his 1800 publication, serves as a valuable historical record for modern scientists. This technical guide, by reconstructing his methods and quantifying his results, aims to provide a deeper appreciation for the ingenuity and scientific rigor of early 19th-century chemical research. The explosive properties of the compound he discovered would go on to have a profound impact on both civil engineering and military technology, a legacy that underscores the significance of his foundational work.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. researchgate.net [researchgate.net]

- 3. Sciencemadness Discussion Board - Sometimes you bite the fulminate and sometimes the fulminate bites you. Howard 1800 - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Edward Charles Howard - Wikipedia [en.wikipedia.org]

- 6. lindahall.org [lindahall.org]

- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 8. The Project Gutenberg eBook of The Boyâs Book of Industrial Information, by Elisha Noyce. [gutenberg.org]

Unveiling the Enigmatic Structure of Mercury(II) Fulminate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury(II) fulminate (Hg(CNO)₂), a primary explosive known for centuries, has long posed a significant challenge to structural chemists due to its inherent instability.[1][2][3] Its extreme sensitivity to shock, friction, and heat made the preparation and analysis of suitable single crystals a formidable task.[1][3] This technical guide provides a comprehensive overview of the definitive molecular structure determination of mercury(II) fulminate, detailing the experimental and computational methodologies employed to elucidate its precise atomic arrangement. The culmination of these efforts, particularly the single-crystal X-ray diffraction study by Beck, Evers, Klapötke, and others in 2007, resolved long-standing ambiguities and provided a clear picture of this historically significant compound.[1][2][4][5]

Molecular and Crystal Structure

The definitive structure of mercury(II) fulminate reveals a nearly linear O–N≡C–Hg–C≡N–O molecular geometry.[1][3][5][6] The mercury atom is covalently bonded to the carbon atoms of the two fulminate ligands, with a C–Hg–C bond angle of 180°.[4][6] This linear arrangement is a key feature of its molecular structure.

Crystallographic Data

The crystal structure of mercury(II) fulminate was determined to be orthorhombic, belonging to the space group Cmce.[4][6][7] The unit cell contains four Hg(CNO)₂ molecules.[4][7]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmce |

| a | 5.3549(2) Å |

| b | 10.4585(5) Å |

| c | 7.5579(4) Å |

| Z | 4 |

| Density (calculated) | 4.467 g/cm³ |

Bond Lengths and Angles

The precise measurement of bond lengths and angles from the X-ray diffraction data confirmed the connectivity and geometry of the molecule.

| Bond/Angle | Value |

| Hg–C | 2.029(6) Å |

| C≡N | 1.143(8) Å |

| N–O | 1.248(6) Å |

| C–Hg–C | 180.0(1)° |

| Hg–C≡N | 169.1(5)° |

| C≡N–O | 179.7(6)° |

In the solid state, there are also non-bonding interactions between the mercury atom of one molecule and the oxygen atoms of neighboring molecules, with a Hg···O distance of 2.833(4) Å.[4][7]

Experimental Protocols

The determination of the molecular structure of mercury(II) fulminate relies on a combination of careful synthesis, crystallization, and advanced analytical techniques.

Synthesis of Mercury(II) Fulminate

The traditional and widely cited method for synthesizing mercury(II) fulminate was first described by Edward Howard in 1800.[6][8]

Protocol:

-

Dissolution of Mercury: Dissolve metallic mercury in concentrated nitric acid. This reaction forms mercury(II) nitrate.

-

Addition of Ethanol: Carefully add ethanol to the mercury(II) nitrate solution. This step initiates a vigorous, exothermic reaction.

-

Precipitation: As the reaction proceeds, mercury(II) fulminate precipitates out of the solution as a crystalline solid.

-

Washing and Drying: The precipitate is then carefully washed with water to remove any residual acid and other impurities. Due to its explosive nature, the product is typically stored wet and dried in very small quantities with extreme caution.[9]

A purification method involves dissolving the crude product in concentrated aqueous ammonia, followed by filtration and reprecipitation with acetic acid to yield a purer, white crystalline product.

Single-Crystal X-ray Diffraction

This is the cornerstone technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Selection: A suitable single crystal of mercury(II) fulminate, with well-defined faces and free of defects, is selected and mounted on a goniometer head. Given the explosive nature of the compound, this is a critical and hazardous step.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. The initial structural model is then refined to achieve the best possible fit between the observed and calculated diffraction intensities.

Computational Chemistry

In addition to experimental techniques, computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the molecular structure of mercury(II) fulminate.[7][10] These studies provide theoretical insights that complement the experimental findings.

DFT Calculations

Methodology:

-

Model Building: A model of the Hg(CNO)₂ molecule is constructed.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached.

-

Property Calculation: Once the optimized geometry is obtained, various properties such as bond lengths, bond angles, and vibrational frequencies can be calculated.

DFT studies have confirmed that the linear O–N≡C–Hg–C≡N–O connectivity is indeed the most stable arrangement for the isolated molecule.[7] These calculations also show that while the molecule is perfectly linear in the gas phase, intermolecular interactions in the solid state can lead to slight deviations from linearity, which is consistent with the experimental X-ray data.[7][11]

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. iycr2014.org [iycr2014.org]

- 3. Explosive crystal | EurekAlert! [sciencesources.eurekalert.org]

- 4. The Crystal and Molecular Structure of Mercury Fulminate (this compound) | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. Mercury(II) fulminate - Wikipedia [en.wikipedia.org]

- 9. Bis(fulminato-kappaC)mercury | Hg(ONC)2 | CID 11022444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Crystal Structure of Orthorhombic Mercury Fulminate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the orthorhombic crystal structure of mercury fulminate, Hg(CNO)₂, a primary explosive that has been of significant scientific interest for centuries. While its explosive properties have been utilized for over 200 years, the definitive crystal and molecular structure was only elucidated in 2007 by Beck, Evers, Göbel, Oehlinger, and Klapötke. This document summarizes the key crystallographic data, experimental methodologies for its synthesis and analysis, and presents a logical workflow for its structural determination.

Quantitative Crystallographic Data

The crystal structure of mercury fulminate was determined using single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Cmce.[1] The key quantitative data from the structural analysis are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Mercury Fulminate

| Parameter | Value |

| Empirical Formula | Hg(CNO)₂ |

| Formula Weight | 284.63 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Cmce |

| a (Å) | 5.3549(2) |

| b (Å) | 10.4585(5) |

| c (Å) | 7.5579(4) |

| Volume (ų) | 423.44(3) |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 4.467 |

Table 2: Selected Bond Lengths and Angles for Mercury Fulminate

| Bond/Angle | Length (Å) / Degrees (°) |

| Hg-C | 2.029(6) |

| C≡N | 1.143(8) |

| N-O | 1.248(6) |

| C-Hg-C | 180.0(1)° |

| Hg-C≡N | 169.1(5)° |

| C≡N-O | 179.7(6)° |

| Non-bonding Hg···O | 2.833(4) |

Experimental Protocols

Synthesis of Mercury Fulminate Single Crystals

The synthesis of mercury fulminate is a hazardous procedure and should only be performed by trained professionals with appropriate safety measures in place. The general method for preparing mercury fulminate crystals involves the reaction of mercury with nitric acid and ethanol.[2][3] A method for obtaining single crystals suitable for X-ray diffraction is as follows:

-

Dissolution of Mercury: Dissolve metallic mercury in concentrated nitric acid. This reaction is vigorous and produces toxic nitrogen oxides; therefore, it must be conducted in a well-ventilated fume hood. The resulting solution contains mercury(II) nitrate.

-

Addition of Ethanol: Carefully add the mercury(II) nitrate solution to ethanol. This step initiates a highly exothermic reaction, leading to the precipitation of mercury fulminate crystals.

-

Recrystallization for Single Crystals: To obtain single crystals of sufficient quality for X-ray diffraction, a recrystallization step is necessary. The crude mercury fulminate precipitate can be dissolved in a minimal amount of a suitable solvent, such as aqueous ammonia. The resulting solution is then filtered to remove any impurities. Slow evaporation of the solvent or controlled cooling of the saturated solution allows for the growth of well-formed single crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of orthorhombic mercury fulminate was achieved through single-crystal X-ray diffraction.[1] While the specific instrumental parameters from the original study are not detailed in the available literature, a general experimental protocol for such an analysis is outlined below.

-

Crystal Mounting: A suitable single crystal of mercury fulminate is carefully selected under a microscope. Due to its sensitivity to shock and friction, handling requires extreme caution. The crystal is mounted on a goniometer head, often using a cryo-loop with a minimal amount of inert oil to hold it in place.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to reduce thermal vibrations and minimize crystal decay. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods, which adjust the atomic coordinates, and thermal parameters to best fit the experimental diffraction data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of orthorhombic mercury fulminate.

Caption: Workflow for the Crystal Structure Analysis of Mercury Fulminate.

References

An In-depth Technical Guide to the Physicochemical Properties of Mercury(II) Fulminate Crystals

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Mercury(II) fulminate is a highly sensitive and toxic primary explosive. Its synthesis and handling should only be undertaken by qualified professionals in a controlled laboratory setting with appropriate safety measures in place. This document is for informational purposes only.

Introduction

Mercury(II) fulminate, with the chemical formula Hg(CNO)₂, is a primary explosive that has been of significant historical importance, primarily as an initiator for other less sensitive explosives in percussion caps and detonators.[1][2][3] Despite being largely replaced by more stable and less toxic compounds like lead azide and lead styphnate, its unique properties continue to be of interest for research purposes.[1][4] This guide provides a comprehensive overview of the core physicochemical properties of mercury(II) fulminate crystals, detailed experimental protocols for its synthesis, and visual representations of its chemical behavior.

Physicochemical Properties

Mercury(II) fulminate is a crystalline solid that can appear white, gray, or pale brown.[4] Impurities may cause a pale brown tint.[4] The crystals possess an orthorhombic structure.[4][5][6]

Quantitative Data Summary

The key quantitative physicochemical properties of mercury(II) fulminate are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | Hg(CNO)₂ | [1][2][4] |

| Molar Mass | 284.626 g·mol⁻¹ | [2][4] |

| Appearance | Grey, pale brown, or white crystalline solid | [2][4] |

| Density | 4.42 g/cm³ | [2][4][7] |

| Crystal System | Orthorhombic | [4][5][6] |

| Space Group | Cmce | [4] |

| Cell Dimensions | a = 5.3549(2) Å, b = 10.4585(5) Å, c = 7.5579(4) Å | [4] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 0.0704 g/100 mL | 20 | [1][4] |

| Water | 0.1738 g/100 mL | 49 | [1] |

| Ethanol | Soluble | - | [2][4][7] |

| Ammonia | Soluble | - | [1][4][7] |

| Acetone | Sparingly soluble | 56 | [8] |

| Benzene | Insoluble | - | [8] |

| Chloroform | 0.0066 g/cm³ | 60 | [1] |

| Pyridine | True solvent | - | [9] |

Table 3: Explosive and Thermal Properties

| Property | Value | Reference |

| Detonation Velocity | ~4,250 - 4,300 m/s | [1][4] |

| Decomposition Temperature | Begins at 100 °C, explodes around 160-180 °C | [2][7][10] |

| Heat of Explosion | 1755 kJ/kg | [4] |

| Impact Sensitivity | High (detonates at 2.5 J) | [4] |

| Friction Sensitivity | High (explodes with fiber & steel) | [2] |

Experimental Protocols

Synthesis of Mercury(II) Fulminate

The synthesis of mercury(II) fulminate is a hazardous process that produces toxic fumes and a highly sensitive explosive product. The following protocol is based on the originally reported method by Edward Charles Howard in 1800.[2][4]

Materials:

-

Mercury metal

-

Concentrated nitric acid

-

Ethanol (90% or higher)

-

Distilled water

-

Beakers

-

Fume hood

Procedure:

-

In a well-ventilated fume hood, dissolve a measured quantity of mercury metal in concentrated nitric acid.[1] This reaction is exothermic and produces toxic nitrogen dioxide gas. The resulting solution contains mercury(II) nitrate.

-

Carefully add the mercury(II) nitrate solution to ethanol.[1] A vigorous reaction will ensue, characterized by the evolution of white fumes, which may be followed by red fumes.

-

Crystals of mercury(II) fulminate will precipitate out of the solution.

-

Allow the reaction to complete, which may take approximately 20 minutes.

-

Once the reaction has subsided, dilute the mixture with a large volume of cold water.

-

Carefully wash the precipitated crystals with water by decantation until the washings are no longer acidic.

-

For purification, the crude product can be dissolved in concentrated aqueous ammonia, filtered, and then reprecipitated by the addition of 30% acetic acid.

-

The purified crystals should be washed with cold water and stored wet to reduce their sensitivity.[11] If a dry product is required for immediate experimental use, it should be dried in a desiccator with extreme caution.

Characterization

The primary method for characterizing the crystal structure of mercury(II) fulminate is single-crystal X-ray diffraction . This technique provides precise information about the atomic arrangement, bond lengths, and bond angles within the crystal lattice. The definitive crystal structure of mercury(II) fulminate was determined using this method in 2007.[4][5][6] Due to its instability, the crystals must be handled with extreme care during mounting and data collection.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of mercury(II) fulminate.

Caption: Workflow for the synthesis of mercury(II) fulminate.

Thermal Decomposition Pathway

This diagram shows the primary products of the thermal decomposition of mercury(II) fulminate.

Caption: Thermal decomposition of mercury(II) fulminate.

Safety and Handling

Mercury(II) fulminate is extremely sensitive to shock, friction, heat, and sparks.[1][2][12] It is also highly toxic due to its mercury content.[1][7]

-

Handling: Always handle with extreme caution, preferably in small quantities and when wet with water or a water-ethanol mixture to reduce sensitivity.[11] Avoid contact with metals such as aluminum, magnesium, and copper.[13]

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles, and gloves are mandatory.[11] A face shield and blast shield are highly recommended.[11]

-

Storage: Store in a cool, dry, well-ventilated area, away from heat, light, and sources of ignition.[11][12] Use secondary containment in an explosion-proof cabinet or refrigerator.[11]

-

Disposal: Dispose of as hazardous waste in accordance with institutional and national regulations.[1] Do not pour down the drain.[1]

Conclusion

Mercury(II) fulminate is a historically significant primary explosive with well-defined, albeit hazardous, physicochemical properties. Its high sensitivity and toxicity necessitate stringent safety protocols during its synthesis and handling. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and scientists working with this energetic material. Continued research into the properties of such compounds is crucial for advancing our understanding of energetic materials and developing safer alternatives.

References

- 1. Mercury(II) fulminate - Sciencemadness Wiki [sciencemadness.org]

- 2. Mercury(II) fulminate - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. grokipedia.com [grokipedia.com]

- 5. The Crystal and Molecular Structure of Mercury Fulminate (Knallquecksilber) | Semantic Scholar [semanticscholar.org]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Mercury Fulminate [studfile.net]

- 8. mercury(II) fulminate [chemister.ru]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. breakingbad.fandom.com [breakingbad.fandom.com]

- 11. safety.charlotte.edu [safety.charlotte.edu]

- 12. research.uga.edu [research.uga.edu]

- 13. ehs.gatech.edu [ehs.gatech.edu]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Mercury Fulminate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Mercury(II) fulminate is a highly sensitive and toxic primary explosive. The information provided herein is for academic and research purposes only. The handling, synthesis, or use of this material requires specialized knowledge, equipment, and stringent safety protocols, and should only be attempted by qualified professionals in appropriate laboratory settings.

Executive Summary

Mercury(II) fulminate (Hg(CNO)₂), a primary explosive discovered in 1800, has been of significant scientific interest due to its high sensitivity to heat, friction, and shock.[1] Its thermal decomposition is a complex, solid-phase reaction characterized by an autocatalytic nature. The decomposition pathway and its products are highly dependent on the experimental conditions, particularly temperature and pressure. At temperatures below its ignition point (~100-120°C) in a vacuum, the decomposition is slow and yields primarily carbon dioxide and a complex, solid brown residue.[2][3] At higher temperatures, the decomposition accelerates rapidly, leading to detonation with primary products being elemental mercury, carbon monoxide, and nitrogen gas.[1][4] This guide provides a comprehensive overview of the current understanding of the thermal decomposition mechanism, supported by kinetic data, experimental methodologies, and visual pathway representations.

Core Decomposition Mechanism

The thermal decomposition of mercury(II) fulminate is not a simple unimolecular fragmentation but a complex, multi-stage process initiated at nucleation sites on the crystal surface.[3][4] The reaction exhibits a distinct induction period, followed by an acceleratory phase, which is characteristic of autocatalysis, where the reaction products facilitate further decomposition.[2][3]

Two primary decomposition regimes are observed:

-

Slow Decomposition (in vacuum, < 120°C): Under these conditions, the reaction is complex and incomplete. The main gaseous product is carbon dioxide (CO₂), with smaller amounts of nitrogen (N₂).[3] This process leaves a brown, insoluble solid residue of uncertain composition, sometimes referred to as "pyrofulmin".[3] Analysis suggests this residue is a mixture of mercury compounds, possibly including mercuric oxycyanide and mercuric oxide, as the gaseous products do not account for all the oxygen in the original fulminate.[2][3]

-

Rapid Decomposition / Detonation (> 150°C): When heated rapidly or above its ignition temperature, mercury fulminate undergoes a highly exothermic detonation.[1] The generally accepted equation for this explosive decomposition is: Hg(CNO)₂ (s) → Hg (g) + 2CO (g) + N₂ (g) [1][4]

However, other pathways have been proposed, suggesting the formation of various mercury salts and carbon dioxide, such as: 4 Hg(CNO)₂ → 2 CO₂ + N₂ + HgO + 3 Hg(OCN)CN [5] 2 Hg(CNO)₂ → 2 CO₂ + N₂ + Hg + Hg(CN)₂ [5]

The mechanism is believed to involve the breaking of the N-O bond, followed by rearrangement and fragmentation. Some studies have suggested a possible isomerization to the more stable mercury(II) cyanate (Hg(OCN)₂) as an intermediate step, though this is not definitively established.[3] Self-heating within the sample is a critical factor, significantly influencing the transition from slow decomposition to detonation, especially in bulk samples.[6]

Quantitative Kinetic and Thermodynamic Data

The study of mercury fulminate's decomposition kinetics has yielded several key quantitative parameters. These are summarized below.

Table 1: Activation Energies for Thermal Decomposition

| Activation Energy (Ea) | Temperature Range (°C) | Method/Conditions | Reference |

| 105 kJ/mol | Not Specified | Not Specified | [1] |

| 25.4 kcal/mol (~106 kJ/mol) | 70 - 100 | Vacuum Decomposition | [3] |

| 32.2 kcal/mol (~135 kJ/mol) | 100 - 120 | Single Crystals in Vacuum | [6] |

| 27.7 kcal/mol (~116 kJ/mol) | ~80 | Calculated from Farmer's data | [7] |

Table 2: Decomposition Products

| Condition | Primary Gaseous Products | Solid Residue | Reference |

| Slow heating in vacuum (<120°C) | Carbon Dioxide (~93%), Nitrogen (~5%), some N₂O and CO | Brown, insoluble mixture (e.g., Hg(OCN)CN, HgO) | [2][3] |

| Detonation (>150°C) | Carbon Monoxide (CO), Nitrogen (N₂) | Elemental Mercury (Hg) | [1][4] |

| Alternative Detonation Pathway | Carbon Dioxide (CO₂), Nitrogen (N₂) | Mercury, Mercury(II) Cyanide (Hg(CN)₂) | [5] |

Table 3: Physical and Explosive Properties

| Property | Value | Reference |

| Heat of Explosion | 1755 kJ/kg | [1] |

| Detonation Velocity | ~4,250 - 4,300 m/s | [1] |

| Decomposition Onset Temperature | As low as 100°C | [5] |

| Detonation Temperature (in vacuum) | 105 - 115°C | [3] |

| Density | 4.42 g/cm³ | [5] |

Experimental Protocols

Detailed experimental protocols from early 20th-century studies are not fully available. However, based on descriptions in the literature, the following generalized methodologies represent the key experiments used to elucidate the thermal decomposition mechanism.[2][3][8]

Isothermal Vacuum Decomposition via Manometry

This method, used by researchers like Farmer and Garner, measures the rate of decomposition by monitoring the pressure increase of gaseous products in a closed system at a constant temperature.

Objective: To determine the kinetics (rate, activation energy) of decomposition under controlled temperature conditions in the absence of air.

Methodology:

-

Sample Preparation: A small, precisely weighed quantity (e.g., 20-50 mg) of crystalline mercury fulminate is placed in a reaction vessel. For studies on the effect of physical form, samples may be ground or used as single crystals.[4]

-

Apparatus Setup: The reaction vessel is connected to a high-vacuum system equipped with a manometer (historically a McLeod gauge) to measure low pressures. The vessel is placed within a thermostatically controlled heating block or bath to maintain a constant temperature (e.g., 80-120°C).

-

Evacuation: The system is evacuated to a high vacuum (e.g., < 10⁻⁵ torr) to remove atmospheric gases.

-

Initiation of Decomposition: The pre-heated thermostat is raised to immerse the reaction vessel, marking the start of the experiment (t=0).

-

Data Collection: The pressure of the evolved non-condensable gases (primarily CO₂, N₂, CO) is recorded at regular time intervals.

-

Analysis: Pressure vs. time data is plotted. The initial quiescent period and subsequent acceleratory period are identified. The data from the acceleratory period is often fitted to kinetic models, such as the exponential equation log(p) = kt + c, to determine the rate constant (k).[4] The experiment is repeated at several different temperatures to calculate the activation energy via an Arrhenius plot.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

This protocol describes the use of modern thermal analysis techniques to study decomposition.

Objective: To determine the temperature ranges of decomposition, associated mass loss, and whether the process is exothermic or endothermic.

Methodology:

-

Sample Preparation: A small sample of mercury fulminate (typically 0.5-2 mg, handled with extreme care) is weighed into an appropriate crucible (e.g., aluminum or ceramic).

-

Instrument Setup: The crucible is placed in a simultaneous TGA/DTA instrument.

-

Experimental Conditions:

-

Atmosphere: The experiment is run under a controlled atmosphere, typically an inert gas like nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to purge evolved gases.

-

Heating Program: The sample is heated at a constant, linear rate (e.g., 5 or 10°C/min) over a specified temperature range (e.g., from ambient to 300°C).

-

-

Data Collection: The instrument simultaneously records the sample mass (TGA curve) and the temperature difference between the sample and an inert reference (DTA curve) as a function of temperature.

-

Analysis:

-

The TGA curve shows the percentage of mass lost, indicating the onset temperature of decomposition and the stoichiometry of the solid-to-gas conversion.

-

The DTA curve shows sharp exothermic peaks corresponding to the rapid decomposition and detonation, confirming the energetic nature of the event.

-

Visualizations: Pathways and Workflows

Decomposition Pathways

The following diagrams illustrate the proposed reaction pathways for the thermal decomposition of mercury fulminate under different conditions.

Caption: Proposed thermal decomposition pathways for Hg(CNO)₂.

Experimental Workflow

The diagram below outlines a generalized workflow for investigating thermal decomposition using modern thermal analysis techniques.

Caption: Generalized workflow for thermal analysis of energetic materials.

References

- 1. researchgate.net [researchgate.net]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. The thermal decomposition of crystals of barium azide | Proceedings A | The Royal Society [royalsocietypublishing.org]

- 5. Mercury(II) fulminate - Wikipedia [en.wikipedia.org]

- 6. 579. Thermal decomposition of explosives in the solid phase. Part II. The delayed explosion of mercury fulminate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. web.abo.fi [web.abo.fi]

solubility of mercury fulminate in aqueous and organic solvents

An In-depth Technical Guide on the Solubility of Mercury Fulminate

Introduction

Mercury(II) fulminate, with the chemical formula Hg(CNO)₂, is a primary explosive that has been historically significant in the development of detonators and percussion caps.[1][2] Its extreme sensitivity to friction, shock, and heat necessitates a thorough understanding of its chemical and physical properties for safe handling, synthesis, and storage.[2] This guide provides a comprehensive overview of the solubility of mercury fulminate in various aqueous and organic solvents, compiled from available literature. The information presented is intended for researchers, scientists, and professionals in drug development who require detailed technical data on this hazardous material.

Solubility Data

The solubility of mercury fulminate is a critical parameter, influencing its purification, reactivity, and potential environmental fate. It is generally characterized by low solubility in water, which increases with temperature, and variable solubility in organic and inorganic solvents.

Aqueous Solubility

Mercury fulminate is slightly soluble in cold water, with solubility increasing significantly in hot water.[3][4] When recrystallized from water, it often forms a hemihydrate (2Hg(CNO)₂·H₂O).[2]

Solubility in Organic Solvents

The solubility in organic solvents varies. It is reported as soluble to slightly soluble in polar solvents like ethanol and ammonia.[1][2][5][6] Pyridine acts as a true solvent, from which the fulminate can be precipitated upon dilution.[5] In contrast, it is generally insoluble in non-polar solvents such as benzene and chloroform.[5][7] However, one source reports a very low solubility value for chloroform at 60 °C.[8] Certain organic solvents, including methylamines and aniline, can dissolve mercury fulminate, but these solutions tend to decompose upon standing.[5]

Solubility in Inorganic Reagents

Inorganic reagents can act as effective solvents, often through complex formation. Mercury fulminate dissolves in aqueous solutions of ammonia, potassium cyanide (KCN), sodium thiosulfate (Na₂S₂O₃), and potassium iodide (KI).[5] Solutions in KCN are noted to be unstable.[5] A mixture of monoethanolamine and concentrated ammonium hydroxide is reported to dissolve mercury fulminate without spontaneous decomposition and has been used for crystallization and purification.[5]

Data Presentation: Quantitative Solubility

The following table summarizes the available quantitative data on the solubility of mercury fulminate in various solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Solubility ( g/100 mL Solvent) | Reference |

| Water | 12 | 0.07 | [7] | |

| Water | 20 | 0.0704 | [1] | |

| Water | 49 | 0.176 | 0.1738 | [7][8] |

| Water | 100 | 0.77 | [7] | |

| Chloroform | 60 | 0.0066 | [8] | |

| Diethyl Ether | 34 | 0.0028 | [8] | |

| Pyridine | Ambient | 14.8 | [7] | |

| Ethanolamine | 25 | 200 | [7] | |

| Diethanolamine | 30 | 40 | [7] | |

| Triethanolamine | Ambient | 28 | [7] |

Note: For water, values in g/100 g and g/100 mL are approximately equivalent. Some sources describe the substance as "sparingly soluble" or "slightly soluble" in ethanol and acetone, and "insoluble" in benzene and glycerol.[5][7]

Experimental Protocols

Hypothetical Protocol for Solubility Determination:

-

Safety First: All work must be conducted in a specialized, remote-controlled, or heavily shielded laboratory designed for handling primary explosives. The use of personal protective equipment (PPE), including blast shields, is mandatory. Quantities should be kept to the absolute minimum required for analysis.

-

Equilibrium Saturation: A small, precisely weighed excess of mercury fulminate is added to a known volume of the solvent in a temperature-controlled vessel.

-

Agitation: The mixture is agitated (e.g., using a magnetic stirrer at a slow, controlled speed to prevent friction) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. The temperature must be kept constant throughout.

-

Phase Separation: The agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant liquid is carefully withdrawn using a filtered syringe to prevent the transfer of any solid particles. Centrifugation in an appropriately rated and shielded device is an alternative.

-

Analysis: The concentration of mercury in the clear supernatant is determined. Given the toxicity of mercury, a highly sensitive analytical technique such as Cold Vapor Atomic Absorption Spectroscopy (CVAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) would be appropriate after proper sample digestion and dilution.

-

Calculation: The solubility is calculated from the determined concentration and expressed in grams per 100 mL or grams per 100 g of the solvent at the specified temperature.

-

Decontamination: All equipment and waste must be decontaminated and disposed of following strict hazardous waste protocols for explosives and heavy metals.

Mandatory Visualization

The following diagrams illustrate the factors influencing solubility and a generalized experimental workflow for its determination.

Caption: Factors influencing the solubility of mercury fulminate.

Caption: Generalized experimental workflow for solubility determination.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Mercury(II) fulminate - Wikipedia [en.wikipedia.org]

- 3. Mercury fulminate | 628-86-4 [amp.chemicalbook.com]

- 4. Cas 628-86-4,Mercury fulminate,wetted with not less than 20% water,or mixture of alcohol and water,by mass | lookchem [lookchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. scribd.com [scribd.com]

- 7. mercury(II) fulminate [chemister.ru]

- 8. Mercury(II) fulminate - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide on the Impact and Friction Sensitivity of Mercury Fulminate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the sensitivity of mercury fulminate to impact and friction. Mercury fulminate (Hg(CNO)₂) is a primary explosive known for its extreme sensitivity to external stimuli, historically used as an initiator in detonators and percussion caps.[1][2][3] This document summarizes key quantitative data, details experimental protocols for sensitivity testing, and presents visual diagrams of the experimental workflow.

Data Presentation: Sensitivity of Mercury Fulminate

The following tables summarize the quantitative data found in the literature regarding the impact and friction sensitivity of mercury fulminate. These values are critical for understanding the hazardous nature of this compound and for developing safe handling procedures.

| Parameter | Apparatus/Method | Result | Reference |

| Impact Sensitivity | Bureau of Mines Apparatus | 5 cm drop height with a 2 kg weight | [3] |

| Impact Sensitivity | Picatinny Arsenal Apparatus | 4 in (approx. 10.16 cm) drop height with a 1 lb (approx. 0.45 kg) weight | [3] |

| Impact Sensitivity | Ball-Drop Impact Apparatus | Momentum at 50% detonation: 2.6 x 10⁴ c.g.s. units | [4] |

| Friction Sensitivity | BAM Friction Tester | < 0.1 N | [5] |

Note: The sensitivity of explosive materials can be influenced by factors such as crystal size, purity, and density. The values presented here are from specific studies and should be considered within the context of the experimental conditions described in those sources.

Experimental Protocols

Detailed methodologies for determining the impact and friction sensitivity of highly sensitive materials like mercury fulminate are crucial for safety and reproducibility. The following protocols are synthesized from standard testing procedures for explosives.

Drop-Weight Impact Test Protocol (Based on ERL Type 12 Drop-Weight Sensitivity Apparatus)

This test determines the impact energy required to initiate a reaction in a small sample of the explosive.

Apparatus:

-

ERL Type 12 Drop-Weight Sensitivity Apparatus or a similar calibrated machine.

-

Hardened steel anvil and striker.

-

Drop weights (e.g., 2.5 kg).

-

Sample holder (e.g., for a 35 mg sample).

-

Safety shields and remote operating system.

-

Sound level meter or other means to detect a reaction.

Procedure:

-

Sample Preparation: A precise amount of mercury fulminate (e.g., 35 mg) is carefully placed in the sample holder. For some tests, the sample may be placed on a piece of sandpaper to increase friction.

-

Setup: The sample holder is placed on the anvil. The striker is gently lowered onto the sample.

-

Test Execution: The drop weight is raised to a predetermined height and released, allowing it to strike the plunger.

-

Observation: The operator observes for any sign of reaction, which can include an explosion, spark, flash, or audible report ("go"). The absence of these is a "no-go".[6]

-

Data Analysis (Up-and-Down Method): The "up-and-down" or Bruceton method is commonly used to determine the 50% explosion height (the height at which there is a 50% probability of a "go").

-

If a "go" occurs, the drop height for the next trial is decreased by a set increment.

-

If a "no-go" occurs, the drop height is increased.

-

This process is repeated for a statistically significant number of trials (typically 20-50).

-

-

Calculation: The 50% drop height is calculated from the series of "go" and "no-go" results at different heights. This height, along with the mass of the drop weight, is used to determine the impact energy (E = mgh).

BAM Friction Test Protocol

This test measures the sensitivity of a substance to frictional stimuli.

Apparatus:

-

BAM (Bundesanstalt für Materialprüfung) friction apparatus.[7]

-

Porcelain plates and pegs with a specified surface roughness.[8]

-

A loading arm with a set of weights to apply a specific frictional force.[8]

Procedure:

-

Sample Preparation: A small, standardized volume of mercury fulminate (approximately 10 mm³) is placed on the porcelain plate.[8]

-

Setup: The porcelain plate with the sample is secured in the apparatus. The porcelain peg is placed on top of the sample.

-

Applying Load: A specific load is applied to the peg using the loading arm and weights. The loads can be varied in steps (e.g., 5, 10, 20, 40, 60, 80 N).[8]

-

Test Execution: An electric motor moves the porcelain plate back and forth under the weighted peg for a set distance (e.g., 10 mm).[8]

-

Observation: The operator observes for any reaction, such as an explosion, crackling, or smoke.

-

Data Analysis: The test is typically performed in a series of six trials at a given load. The result is considered positive if at least one reaction occurs in the six trials. The lowest load at which a positive result is obtained is reported as the friction sensitivity.[8]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocols described above.

Caption: Workflow for Drop-Weight Impact Sensitivity Testing.

Caption: Workflow for BAM Friction Sensitivity Testing.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Mercury(II) fulminate - Sciencemadness Wiki [sciencemadness.org]

- 3. Mercury(II) fulminate - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. d-nb.info [d-nb.info]

- 6. digital.library.unt.edu [digital.library.unt.edu]

- 7. osti.gov [osti.gov]

- 8. etusersgroup.org [etusersgroup.org]

A Technical Guide to Mercury Fulminate's Role in the History of Explosives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mercury(II) fulminate, Hg(CNO)₂, a primary explosive that played a pivotal role in the advancement of energetic materials. This document details its historical significance, chemical properties, synthesis, and the reasons for its eventual decline, offering valuable context for researchers in materials science and chemical history.

Introduction: The Spark of a Revolution

Mercury(II) fulminate, a crystalline solid, holds a unique and critical place in the history of explosives.[1] As one of the first reliable primary explosives, it was instrumental in the transition from primitive black powder to the powerful secondary explosives that defined the industrial and military landscapes of the 19th and 20th centuries.[2] Its high sensitivity to friction, heat, and shock made it an ideal initiator, capable of producing a powerful shock wave to detonate more stable, but more powerful, secondary explosives like nitroglycerin.[3][4] This guide explores the technical details of mercury fulminate's journey from a laboratory curiosity to a cornerstone of explosive technology.

Historical Development and Significance

The story of mercury fulminate begins in the late 18th and early 19th centuries. While alchemists like Johann Kunckel may have encountered it earlier, the formal discovery and systematic study are credited to the English chemist Edward Charles Howard in 1800.[5][6] Howard prepared the compound by dissolving mercury in nitric acid and then adding ethanol to the solution, a fundamental process that remained in use for centuries.[1][7]

Its first major application came in the 1820s with the invention of the percussion cap, which replaced the unreliable flintlock mechanism for igniting gunpowder in firearms.[5] However, its most transformative role was yet to come. In the 1860s, Alfred Nobel sought a reliable method to detonate his powerful but dangerously unstable invention, nitroglycerin.[3] Nobel's development of the blasting cap, a small copper capsule containing mercury fulminate, provided the controlled, powerful shock needed to safely and reliably detonate dynamite.[4][8] This invention was not merely an improvement; it was a revolution that made large-scale mining, construction, and engineering projects feasible.[9]

The following diagram illustrates the key milestones in the history of mercury fulminate.

Caption: Key milestones in the history of mercury fulminate.

Physicochemical and Explosive Properties

Mercury fulminate is a gray, pale brown, or white crystalline solid with the chemical formula Hg(CNO)₂.[5] It is highly sensitive to initiation by impact, friction, and heat, which classifies it as a primary explosive.[10] Its primary function is not to do the bulk of the work in an explosive event, but to initiate a detonation train, transferring its powerful shockwave to a less sensitive but more powerful secondary explosive.[11]

The table below summarizes the key quantitative properties of mercury fulminate, with comparative data for its common replacements.

| Property | Mercury Fulminate (Hg(CNO)₂) | Lead Azide (Pb(N₃)₂) | Lead Styphnate (C₆HN₃O₈Pb) |

| Molar Mass | 284.626 g/mol [5] | 291.24 g/mol | 450.29 g/mol |

| Density | 4.42 g/cm³[5] | 4.71 g/cm³ | 3.02 g/cm³ |

| Detonation Velocity | ~4,250 m/s[10][12] | ~5,300 m/s[13] | ~5,200 m/s |

| Impact Sensitivity | High. 5 cm (2 kg weight, Bureau of Mines)[5] | 2.5-4 N·m[13] | 2.5-5 N·m |

| Friction Sensitivity | High (explodes with fiber & steel contact)[5] | Less sensitive than fulminate | Less sensitive than fulminate |

| Temperature of Ignition | ~170-210 °C[13][14] | ~300-360 °C[13] | ~275 °C |

| Advantages | Excellent priming power, long history of use.[13] | High performance, good thermal stability.[13] | Excellent initiator, stable. |

| Disadvantages | Toxic (Mercury), corrosive, degrades over time, relatively low thermal stability.[4][5] | Highly sensitive to initiation by shock. | Toxic (Lead). |

Chemical Synthesis and Reaction Pathway

The synthesis of mercury fulminate is a hazardous process that involves highly toxic and corrosive materials and produces an extremely sensitive explosive. The most common method, developed by Howard, involves the reaction of mercury with nitric acid and ethanol.

The overall reaction is complex, proceeding through numerous intermediates.[5] The process begins with the dissolution of mercury in nitric acid to form mercury(II) nitrate. Ethanol is then added, which is oxidized by the nitric acid. A series of reactions involving intermediates such as acetaldehyde, various nitroso and isonitroso compounds, and ultimately fulminic acid (HCNO) occurs. The fulminic acid then reacts with the mercury(II) ions to precipitate mercury(II) fulminate.[5]

The diagram below outlines the conceptual synthesis pathway.

Caption: Conceptual reaction pathway for mercury fulminate synthesis.

Experimental Protocols

Synthesis of Mercury(II) Fulminate (Howard's Method)

This protocol is provided for informational and historical context only. The synthesis of mercury fulminate is extremely dangerous and should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures.

Materials:

-

5 g metallic mercury (Hg)

-

35 ml concentrated nitric acid (HNO₃, d=1.42 g/ml)

-

50 ml 90% ethanol (C₂H₅OH)

-

Distilled water

-

500 ml beaker, 100 ml Erlenmeyer flask

-

Fume hood

Procedure:

-

In a 100 ml Erlenmeyer flask, add 5 g of metallic mercury to 35 ml of concentrated nitric acid.

-

Allow the flask to stand in a fume hood until the mercury is completely dissolved, forming a solution of mercury(II) nitrate.

-

Carefully pour the acidic mercury solution into a 500 ml beaker containing 50 ml of 90% ethanol.

-

A vigorous, exothermic reaction will commence. White fumes will be evolved, followed by reddish-brown fumes (NO₂), and then white fumes again as the reaction moderates.[14] Crystals of mercury(II) fulminate will precipitate.

-

Allow the reaction to proceed to completion (approximately 20 minutes).

-

Once the reaction has subsided, add a large volume of cold water to the beaker.

-

Wash the precipitated crystals repeatedly by decantation with cold water until the washings are no longer acidic (test with litmus paper).

-

The resulting grayish-yellow crystals are mercury(II) fulminate. For purification, the product can be dissolved in concentrated aqueous ammonia, filtered, and reprecipitated with 30% acetic acid.

-

The final product must be stored under water to prevent accidental detonation, as it is extremely sensitive when dry.[14]

Sensitivity Testing Protocols (Conceptual Overview)

The sensitivity of primary explosives is determined through standardized tests.

-

Impact Sensitivity Test (e.g., Bureau of Mines or BAM Drop-Weight Test): A specified weight (e.g., 2 kg) is dropped from varying heights onto a small, prepared sample of the explosive.[15][16] The height at which there is a 50% probability of detonation (H₅₀) is determined statistically. This provides a quantitative measure of the explosive's sensitivity to impact.[15]

-

Friction Sensitivity Test (e.g., BAM Friction Test): A sample of the explosive is placed on a porcelain plate and subjected to a moving, weighted porcelain pin.[17] The load on the pin is varied to determine the point at which detonation occurs, providing a measure of sensitivity to friction.[17]

Mechanism of Action and Application

The utility of mercury fulminate lies in its ability to undergo a very rapid transition from deflagration (burning) to detonation. This produces a powerful shock wave capable of initiating a larger, less sensitive main charge of a secondary explosive. This sequence is known as an explosive or detonation train.

In a typical blasting cap designed by Alfred Nobel, a small amount of mercury fulminate is pressed into a metal shell.[18] When initiated by a flame from a fuse or heat from an electric bridgewire, the fulminate detonates, creating a shockwave that propagates into the main explosive charge (e.g., dynamite), causing it to detonate.[3]

References

- 1. iabti.org [iabti.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. m.youtube.com [m.youtube.com]

- 4. Nobel Patents Dynamite | Research Starters | EBSCO Research [ebsco.com]

- 5. Mercury(II) fulminate - Wikipedia [en.wikipedia.org]

- 6. epc-groupe.co.uk [epc-groupe.co.uk]

- 7. Mercury Fulminate [studfile.net]

- 8. 21 | March | 2011 | Throughout History [throughouthistory.com]

- 9. sandandstone.cmpavic.asn.au [sandandstone.cmpavic.asn.au]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. usni.org [usni.org]

- 12. Mercury(II) fulminate - Sciencemadness Wiki [sciencemadness.org]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. etusersgroup.org [etusersgroup.org]

- 16. etusersgroup.org [etusersgroup.org]

- 17. osti.gov [osti.gov]

- 18. britannica.com [britannica.com]

Methodological & Application

Application Notes and Protocols: The Historical Use of Mercury Fulminate in Percussion Caps

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury (II) fulminate, Hg(CNO)₂, is a primary explosive that played a pivotal role in the evolution of firearms technology.[1][2][3] Its high sensitivity to friction, heat, and shock made it an ideal initiator for the black powder charges in muzzle-loading firearms, leading to the development of the percussion cap ignition system in the early 1820s.[1][2] This innovation rapidly replaced the flintlock mechanism, offering more reliable ignition in various weather conditions.[2] This document provides a detailed overview of the historical synthesis, properties, and application of mercury fulminate in percussion caps, compiled from historical sources for academic and research purposes.

Chemical and Physical Properties

Mercury fulminate is a crystalline solid that can appear white, gray, or pale brown.[1] It is sparingly soluble in cold water but more soluble in hot water, ethanol, and ammonia.[1] The compound is highly sensitive to initiation by impact, friction, or heat, a characteristic that defined its utility as a primary explosive.[1][3]

Quantitative Explosive Properties

The following table summarizes the key explosive properties of mercury fulminate as documented in historical and scientific literature.

| Property | Value | Notes |

| Chemical Formula | Hg(CNO)₂ | |

| Molar Mass | 284.626 g/mol | [1] |

| Density | 4.42 g/cm³ | [1] |

| Detonation Velocity | 4,250 - 5,000 m/s | [3] The velocity can vary based on the density of the material. |

| Ignition Temperature | ~170 °C (338 °F) | [1] |

| Impact Sensitivity | High | Explodes with a 2 kg weight dropped from 5 cm (Bureau of Mines apparatus).[1] |

| Friction Sensitivity | High | Explodes with the friction of a fiber and steel.[1] |

Historical Synthesis of Mercury Fulminate

The synthesis of mercury fulminate was a hazardous process, first described by Edward Charles Howard in 1800.[1] The primary historical method involves the reaction of mercury with nitric acid and ethanol.

Experimental Protocol: Howard's Method (Reconstructed from Historical Accounts)

Disclaimer: This protocol is provided for informational and historical purposes only. The synthesis of mercury fulminate is extremely dangerous and should not be attempted by untrained individuals.

Materials:

-

Mercury (Hg)

-

Concentrated Nitric Acid (HNO₃)

-

Ethanol (C₂H₅OH)

-

Distilled Water (H₂O)

-

Glass reaction vessel (e.g., a flask) with a loose-fitting stopper

-

Heating apparatus (e.g., a water bath)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Storage container (for storing the wet product)

Procedure:

-

Dissolution of Mercury: In a well-ventilated area, dissolve one part by weight of mercury in ten parts by weight of concentrated nitric acid. Gentle heating may be applied to facilitate the dissolution, forming a solution of mercuric nitrate in excess nitric acid.

-

Preparation of Ethanol: In a separate, larger reaction vessel, place 8.3 parts by weight of ethanol.

-

Initiation of Reaction: Carefully and slowly add the mercury-nitric acid solution to the ethanol. The reaction is highly exothermic and will become vigorous, producing a large volume of white and then reddish-brown fumes (nitrogen oxides), which are toxic and flammable.

-

Precipitation: As the reaction proceeds, mercury fulminate will precipitate out of the solution as a crystalline solid.

-

Washing and Purification: After the reaction has subsided and the mixture has cooled, the supernatant liquid is decanted. The precipitated mercury fulminate is then washed several times with distilled water to remove residual acid.

-

Storage: The final product should be stored wet, typically under water, to reduce its sensitivity to shock and friction.[4]

Signaling Pathway of Mercury Fulminate Synthesis

The following diagram illustrates the simplified reaction pathway for the historical synthesis of mercury fulminate.

Caption: Simplified workflow for the historical synthesis of mercury fulminate.

Application in Percussion Caps

The primary application of mercury fulminate in the 19th and early 20th centuries was as the priming compound in percussion caps for firearms.[1] These small copper or brass cups contained a minute amount of a shock-sensitive composition that, when struck by the firearm's hammer, would detonate and ignite the main powder charge.[2]

Historical Percussion Cap Primer Compositions

Mercury fulminate was often mixed with other substances to modify its sensitivity, brisance, and cost. These mixtures were closely guarded trade secrets of manufacturers like Eley Brothers.[5]

| Composition | Ingredients | Proportions (by weight) | Notes |

| Early Forsyth Mixture | Mercury Fulminate, Potassium Chlorate, Sulfur, Charcoal | Not specified | One of the earliest formulations, known to be highly corrosive. |

| U.S. Military Standard (c. 1873) | Mercury Fulminate, Potassium Chlorate, Ground Glass, Gum Arabic | Not specified | The ground glass was added as a frictionator.[6] |

| Common Commercial Mixture | Mercury Fulminate, Antimony Trisulfide, Potassium Chlorate | Varies | Antimony trisulfide served as a fuel, increasing the flame temperature and duration.[7] |

Experimental Protocol: Preparation of a Historical Percussion Cap Priming Mixture

Disclaimer: This protocol is for informational and historical purposes only. The preparation and handling of these materials are extremely hazardous.

Materials:

-

Mercury Fulminate (wet)

-

Potassium Chlorate (KClO₃), finely powdered

-

Antimony Trisulfide (Sb₂S₃), finely powdered

-

Gum Arabic solution (as a binder)

-

Distilled Water

Procedure:

-

Preparation of Components: Ensure all components are finely powdered and dry (with the exception of the mercury fulminate, which should be handled wet).

-

Mixing: In a non-sparking container (e.g., a ceramic or wooden bowl), carefully and gently mix the desired proportions of potassium chlorate and antimony trisulfide.

-

Incorporation of Fulminate: The wet mercury fulminate is then carefully incorporated into the mixture. A small amount of gum arabic solution can be added to bind the components and form a paste-like consistency.

-

Charging the Caps: A small amount of the wet priming mixture is then carefully placed into the bottom of a copper percussion cap.

-

Drying: The charged caps are then allowed to dry in a controlled environment, away from any sources of heat, friction, or impact.

Experimental Workflow: From Synthesis to Percussion Cap

The following diagram illustrates the logical workflow from the synthesis of mercury fulminate to its use in a percussion cap.

Caption: Logical workflow of historical percussion cap manufacturing.

Safety and Handling Considerations

The historical manufacture and use of mercury fulminate were fraught with danger. The compound is extremely sensitive to initiation, and accidental detonations were common.[7] Furthermore, mercury and its compounds are highly toxic.[4][7]

Historical Safety Precautions:

-

Small Batch Production: To mitigate the risk of large-scale explosions, mercury fulminate was typically produced in small batches.

-

Handling Wet: Whenever possible, mercury fulminate was handled and stored wet to reduce its sensitivity.[4]

-

Remote Operations: The most hazardous steps of the manufacturing process were often carried out in isolated buildings or behind blast shields.

-

Use of Non-Sparking Tools: Tools made of wood or other non-sparking materials were used to handle the dry compound.

Conclusion

Mercury fulminate was a transformative chemical in the history of firearms, enabling the development of reliable and weatherproof ignition systems. Its synthesis and application in percussion caps, while historically significant, involved extremely hazardous processes. The information presented here is intended for academic and research purposes to understand the historical context of this important primary explosive. Due to its inherent dangers and the availability of safer, more stable alternatives like lead azide and lead styphnate, the use of mercury fulminate has been largely discontinued.[1]

References

- 1. Mercury(II) fulminate - Wikipedia [en.wikipedia.org]

- 2. Percussion cap - Wikipedia [en.wikipedia.org]

- 3. Mercury(II) fulminate - Sciencemadness Wiki [sciencemadness.org]

- 4. research.uga.edu [research.uga.edu]

- 5. aardvarkreloading.com [aardvarkreloading.com]

- 6. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 7. ehs.gatech.edu [ehs.gatech.edu]

Application Note: The Role of Mercury Fulminate (Knallquecksilber) as a Primary Explosive in the Detonation of Dynamite

Abstract

Liquid nitroglycerin is a powerful explosive agent with significant potential for industrial applications such as mining and construction. However, its extreme sensitivity to physical shock, friction, and temperature fluctuations renders it exceedingly dangerous for transport and practical use. This application note describes the development of "Dynamite," a novel explosive composition in which nitroglycerin is stabilized by absorption into an inert porous medium. Crucially, it details the invention and application of a specialized detonator—the blasting cap—utilizing mercury fulminate (Knallquecksilber) as a primary explosive. This system provides the requisite initiatory shockwave for the reliable and safe detonation of the stabilized dynamite, transforming nitroglycerin from a hazardous curiosity into a controllable industrial tool.

Introduction: The Challenge of Nitroglycerin

The synthesis of nitroglycerin in 1847 by Ascanio Sobrero presented a compound with explosive power far exceeding that of traditional black powder. Early investigations, however, were marred by catastrophic accidents due to the compound's inherent instability. The slightest jolt or change in temperature could lead to spontaneous and violent detonation, making its commercial application untenable. The primary challenge was twofold: first, to stabilize the liquid nitroglycerin into a form that could be safely handled and transported, and second, to devise a method for its intentional and controlled detonation once stabilized. This work outlines the systematic approach taken to solve these challenges, culminating in the invention of dynamite and the mercury fulminate blasting cap.

Protocols: A Reconstructed Experimental Methodology

The following "protocols" are a reconstruction of the logical and experimental workflow that led to the development of dynamite and its detonation system.

Disclaimer: These protocols describe extremely hazardous chemical processes for historical and informational purposes only. The synthesis, handling, and use of these materials are incredibly dangerous, potentially lethal, and subject to strict legal prohibitions. These procedures should not be attempted under any circumstances.

Protocol 2.1: Stabilization of Liquid Nitroglycerin

Objective: To reduce the shock sensitivity of liquid nitroglycerin by incorporating it into a solid, porous absorbent.

Methodology:

-

A variety of porous, inert materials were evaluated for their ability to absorb liquid nitroglycerin, including charcoal, wood pulp, and various earths.

-

The most effective material identified was kieselguhr, a porous diatomaceous earth.

-

Liquid nitroglycerin was carefully and slowly added to dried kieselguhr in a controlled, remote environment.

-

The mixture was gently combined until the nitroglycerin was fully absorbed, resulting in a malleable, paste-like substance with a dry appearance.

-

Varying ratios of nitroglycerin to kieselguhr were tested to optimize for stability and explosive power. The optimal formulation was determined to be approximately 75% nitroglycerin to 25% kieselguhr by weight.[1]

-

The resulting compound, termed "Dynamite," was subjected to impact and friction tests, demonstrating a profound increase in stability compared to its liquid nitroglycerin component.[2]

Protocol 2.2: Preparation of the Primary Explosive, Mercury (II) Fulminate (this compound)

Objective: To synthesize a highly sensitive primary explosive capable of producing a powerful shockwave upon ignition.

Methodology:

-

Elemental mercury is dissolved in concentrated nitric acid in a well-ventilated area.

-

Once the mercury is fully dissolved, forming a mercury nitrate solution, ethanol is carefully added to the mixture.[3][4]

-

A vigorous exothermic reaction ensues, producing fumes and leading to the precipitation of grayish crystals of mercury (II) fulminate (Hg(CNO)₂).

-

Once the reaction subsides, the crystals are washed with water to remove residual acid.

-

The resulting mercury fulminate is a fine crystalline solid, noted to be extremely sensitive to shock, friction, and sparks.[5]

Protocol 2.3: Assembly and Function of the Blasting Cap Detonator

Objective: To create a self-contained initiation device for dynamite.

Methodology:

-

A small copper capsule is fabricated to serve as the body of the blasting cap.[6][7]

-

A measured quantity of the dried mercury fulminate powder is carefully pressed into the base of the copper capsule.

-

The open end of the capsule is designed to accept a safety fuse.

-

When ignited, the safety fuse burns down to the mercury fulminate charge. The flame from the fuse ignites the highly sensitive mercury fulminate, causing it to detonate instantly.

-